molecular formula C18H20O3 B14026206 Methyl 4-(benzyloxy)-3-isopropylbenzoate

Methyl 4-(benzyloxy)-3-isopropylbenzoate

Cat. No.: B14026206
M. Wt: 284.3 g/mol
InChI Key: UQRYWBRICLPXSV-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-isopropylbenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, a benzyloxy (aromatic ether) substituent at the para position (C4), and an isopropyl group at the meta position (C3). This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the bulky isopropyl and benzyloxy groups, making it valuable in pharmaceutical and agrochemical intermediate synthesis .

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 4-phenylmethoxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C18H20O3/c1-13(2)16-11-15(18(19)20-3)9-10-17(16)21-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3

InChI Key

UQRYWBRICLPXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-isopropylbenzoate typically involves the esterification of 4-(benzyloxy)-3-isopropylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(benzyloxy)-3-isopropylbenzoic acid+methanolacid catalystMethyl 4-(benzyloxy)-3-isopropylbenzoate+water\text{4-(benzyloxy)-3-isopropylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(benzyloxy)-3-isopropylbenzoic acid+methanolacid catalyst​Methyl 4-(benzyloxy)-3-isopropylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-isopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-isopropylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-isopropylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(benzyloxy)-3-isopropylbenzoate with structurally related benzoate esters and intermediates, emphasizing substituent effects, molecular properties, and functional roles.

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features Source/Application
This compound C4: Benzyloxy (OCH₂C₆H₅); C3: Isopropyl Likely C₁₈H₂₀O₃* ~284 (estimated) High lipophilicity; used in multi-step synthesis of bioactive molecules Pharmaceutical intermediates
Methyl 3-methyl-4-isopropoxybenzoate C4: Isopropoxy (OCH(CH₃)₂); C3: Methyl C₁₂H₁₆O₃ 208.26 Moderate steric hindrance; synthesized via esterification (92% yield) Agrochemical precursors
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate C4: Cyclopropylmethoxy; C3: Hydroxy C₁₂H₁₄O₄ 238.24 Polar due to hydroxyl group; prone to oxidation Crystallography studies
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate C4: Hydroxy-alkylamino chain C₁₄H₂₁NO₄ 267.32 Amphiphilic; potential β-blocker analog Medicinal chemistry
4-Methoxy-3-isopropylbenzoic acid C4: Methoxy (OCH₃); C3: Isopropyl C₁₁H₁₄O₃ 194.23 Carboxylic acid form; used in API synthesis Pharmaceutical intermediates

*Estimated based on structural analogs (e.g., ).

Key Findings:

Substituent Effects on Reactivity :

  • The benzyloxy group in this compound enhances stability against hydrolysis compared to smaller alkoxy groups (e.g., isopropoxy in ). However, it may reduce solubility in polar solvents.
  • Hydroxyl-containing analogs (e.g., ) exhibit higher polarity and reactivity, making them prone to derivatization (e.g., glycosylation, phosphorylation).

Synthetic Utility :

  • This compound is synthesized via multi-step protocols involving benzyl ether formation and esterification, akin to methods described for related compounds in .
  • Comparatively, Methyl 3-methyl-4-isopropoxybenzoate is synthesized with higher yields (89–92%) due to less steric demand .

Biological Relevance :

  • The isopropyl group at C3 is a common motif in bioactive molecules, contributing to receptor binding via hydrophobic interactions. This feature is shared with 4-methoxy-3-isopropylbenzoic acid, a precursor in API synthesis .

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